![molecular formula C17H13BrFN3O2 B2459130 N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1111038-34-6](/img/structure/B2459130.png)
N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H13BrFN3O2 and its molecular weight is 390.212. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C17H13BrFN3O2
- Molecular Weight : 390.2064 g/mol
- CAS Number : 1111038-34-6
The compound features a quinazoline moiety, known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the bromo and fluoro substituents on the phenyl ring may enhance its pharmacological profile.
This compound exhibits several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, similar to other acetamide derivatives .
- Anticancer Properties : Quinazoline derivatives have been implicated in inhibiting various cancer cell lines through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) signaling pathways and the induction of apoptosis in malignant cells .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against several cancer cell lines, indicating potential selectivity towards tumor cells while sparing normal cells .
Antimicrobial Efficacy
The antimicrobial activity of this compound has been assessed against various pathogens. The Minimum Inhibitory Concentration (MIC) values are critical for determining its effectiveness:
These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines:
The low IC50 values indicate high potency against these cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Recent studies have focused on synthesizing and characterizing similar compounds to explore their biological significance. For instance, research has demonstrated that modifications in the quinazoline structure can significantly affect biological activity:
- Synthesis and Characterization : A study synthesized various quinazoline derivatives, including this compound, and evaluated their antimicrobial and anticancer activities .
- Molecular Docking Studies : Molecular modeling approaches have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression, providing insights into its potential therapeutic mechanisms .
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between 4-bromo-2-fluoroaniline derivatives and quinazolinone intermediates. For example, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base is effective for amide bond formation . Optimize yields by controlling stoichiometry (1:1 molar ratio of acid and amine), maintaining low temperatures (273 K), and using slow crystallization from methylene chloride for purification .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : Use 1H- and 13C-NMR to confirm connectivity of the bromo-fluorophenyl and quinazolinyl moieties.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Key parameters include monitoring dihedral angles between aromatic rings (e.g., ~66° between bromophenyl and quinazolinyl planes) and hydrogen-bonding networks (N–H⋯O interactions) for packing stability .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous media during biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without disrupting assay integrity.
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide or quinazolinyl oxygen, inspired by strategies for related thiazole and quinazolinone derivatives .
- Micellar encapsulation : Test non-ionic surfactants (e.g., Tween-80) to improve dispersion in cell culture media .
Q. What strategies are effective for resolving contradictions between computational predictions (e.g., docking studies) and experimental bioactivity data?
- Methodological Answer :
- Validation of computational models : Cross-check docking results with molecular dynamics simulations to assess binding stability.
- Biological assay controls : Include positive controls (e.g., known kinase inhibitors if targeting kinase activity) and validate target engagement via Western blotting or thermal shift assays.
- SAR analysis : Systematically modify substituents (e.g., bromo/fluoro positions, methyl groups on quinazolinone) to identify structural determinants of activity, as demonstrated for analogous acetamide derivatives .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization challenges : The bulky quinazolinyl group and bromo/fluoro substituents may hinder crystal packing.
- Mitigation strategies :
- Solvent screening : Test mixed solvents (e.g., chloroform/methanol) to adjust polarity.
- Temperature gradients : Use slow evaporation at 298 K to promote ordered lattice formation.
- Additives : Introduce trace co-solvents (e.g., ethyl acetate) to disrupt amorphous aggregation, as shown in structurally related amides .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the antimicrobial vs. anticancer activity of this compound?
- Methodological Answer :
- Dose-response profiling : Compare IC50 values across assays; antimicrobial activity often occurs at lower concentrations (<10 µM) than anticancer effects (>50 µM) .
- Target selectivity screening : Use kinase profiling panels or bacterial strain libraries to identify primary targets (e.g., DNA gyrase for antimicrobial activity vs. EGFR for anticancer effects).
- Metabolic stability assays : Assess compound degradation in bacterial vs. mammalian media to rule out false negatives .
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWLONRLHJCRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。